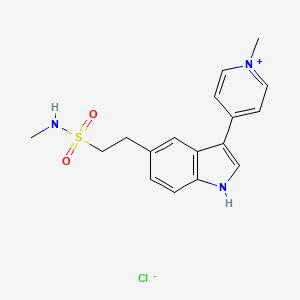
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride involves multiple steps, typically starting with the preparation of the indole derivative. The synthetic route generally includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Introduction of the Methylsulfamoyl Group: This is achieved through sulfonation reactions, where a methylsulfamoyl group is introduced at the desired position.
Formation of the Pyridinium Ring: The final step involves the formation of the pyridinium ring, often through a quaternization reaction with a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride involves its interaction with specific molecular targets. In the context of its relation to naratriptan, it likely acts on serotonin receptors in the brain, leading to vasoconstriction and relief from migraine symptoms. The compound may also interact with other pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride can be compared with other similar compounds, such as:
Naratriptan: A well-known migraine medication with a similar indole structure.
Sumatriptan: Another triptan used for migraine treatment, differing in its side chain structure.
Rizatriptan: Similar in function but with variations in its chemical structure that affect its pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C17H20ClN3O2S |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-methyl-2-[3-(1-methylpyridin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide;chloride |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-6,8-9,11-12,18H,7,10H2,1-2H3;1H |
InChI Key |
WOKPEBZDZSMBDN-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CC=[N+](C=C3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


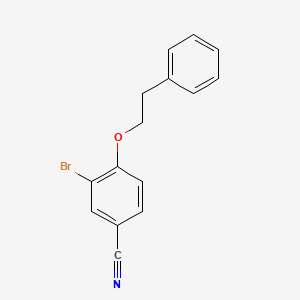
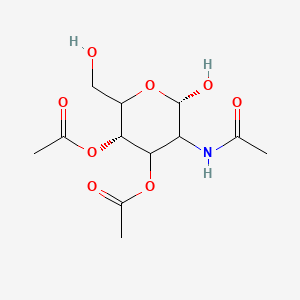
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)

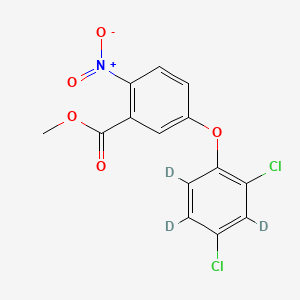
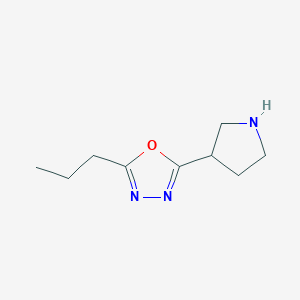
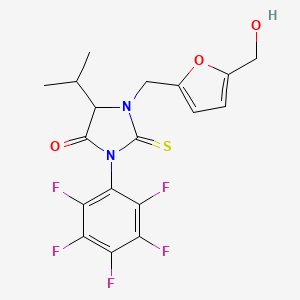
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
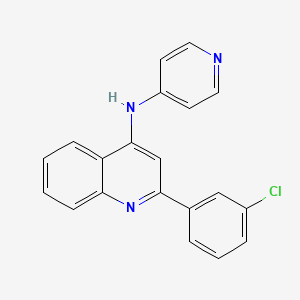
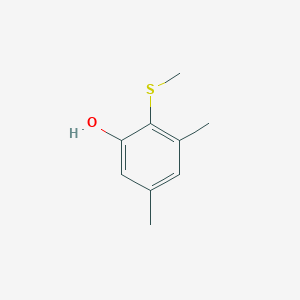
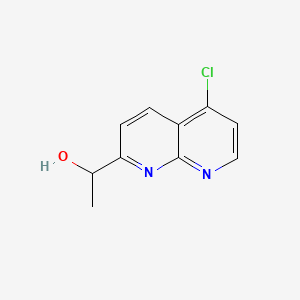
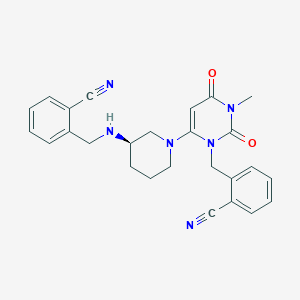
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
